molecular formula C10H10FNO B13575016 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine

Cat. No.: B13575016
M. Wt: 179.19 g/mol
InChI Key: PNWCPNUSYUJHQU-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature or slightly elevated temperatures.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a fluorinated boronic acid or ester is coupled with a halogenated pyridine derivative. This reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced fluorinating reagents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Amino or thiol-substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

Scientific Research Applications

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Material Science: Fluorinated pyridines are investigated for their use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom’s electron-withdrawing effect can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Chloro-5-(1-methylcyclopropanecarbonyl)pyridine

Uniqueness

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine is unique due to the specific positioning of the fluorine atom and the cyclopropane carbonyl group, which can influence its reactivity and biological activity. Compared to other fluorinated pyridines, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)-(1-methylcyclopropyl)methanone

InChI

InChI=1S/C10H10FNO/c1-10(2-3-10)9(13)7-4-8(11)6-12-5-7/h4-6H,2-3H2,1H3

InChI Key

PNWCPNUSYUJHQU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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